molecular formula C20H22ClN5O2 B2861519 3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878734-63-5

3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2861519
CAS No.: 878734-63-5
M. Wt: 399.88
InChI Key: NBLDGIHIMRDKPS-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Imidazole derivatives are known to have a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.

Result of Action

A similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

The wide range of applications of imidazole derivatives in medicinal chemistry suggests that they might be stable and effective under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functionalization reactions. For instance, the synthesis may start with the reaction of 4-chlorobenzyl chloride with a suitable purine derivative under basic conditions to form the intermediate. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-6-8-15(21)9-7-14/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDGIHIMRDKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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